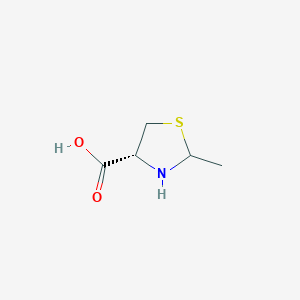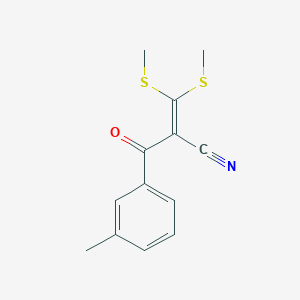
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile" belongs to a class of organic compounds characterized by the presence of a benzoyl group attached to an acrylonitrile moiety, further modified by methylthio groups. This structure suggests a compound with potential for diverse chemical reactivity and biological activity due to the presence of functional groups amenable to various chemical transformations.
Synthesis Analysis
The synthesis of closely related compounds often involves the condensation of aromatic aldehydes with malononitrile derivatives in the presence of sulfide catalysts or through Knoevenagel condensation reactions. For example, Bhale et al. (2018) described the synthesis of acrylonitrile derivatives with significant anti-tumor activities, showcasing the potential of this chemical class for generating biologically active molecules (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile" has been elucidated using various spectroscopic techniques, including NMR, FT-IR, and HRMS. These compounds typically exhibit structures with extended π-conjugation, influencing their electronic properties and reactivity. The structure of related compounds has been determined by X-ray crystallography, revealing details about the molecular conformation and intermolecular interactions (Dölling, Herrmann, Augustin, Ahnert, Heinemann, & Hartung, 1991).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. These reactions are facilitated by the acrylonitrile and methylthio functional groups, which can undergo transformations to yield a wide array of derivatives with diverse biological and chemical properties. For instance, reactions involving base-induced cleavage of methylthio acrylonitriles have been reported, leading to the formation of α-aryl acetonitriles, highlighting the versatile reactivity of these compounds (Saraiah et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating versatility in chemical reactions. A study highlights the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives, which exhibited significant anti-tumor and antioxidant activities, showcasing the compound's potential in medicinal chemistry (Bhale et al., 2018). Similarly, reactivities of 4-arylthio-2-azetidinones, derived from related structures, have been explored, revealing diverse organic transformations and potential for further chemical investigations (Hirai et al., 1973).
Biological Evaluation and Potential Applications
The compound and its derivatives have been evaluated for their therapeutic potentials in various studies. For instance, the anti-tumor evaluation against the MCF-7 breast carcinoma cell line indicated promising anti-tumor activities for some synthesized compounds, alongside excellent radical scavenging properties. This suggests a dual role in cancer therapy and as antioxidants, highlighting the compound's significance in the development of new therapeutic agents (Bhale et al., 2018).
Antimicrobial and Antiviral Activities
Further research into the antimicrobial and antiviral potentials of derivatives showcases the broad spectrum of biological activities associated with these compounds. For example, novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives were synthesized, displaying remarkable fluorescence and biological activities, including antimicrobial and antiviral properties, underscoring the compound's utility in developing new agents for combating microbial and viral infections (Azzam et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9-5-4-6-10(7-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJLZBZLQXCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=C(SC)SC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380996 |
Source


|
| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
CAS RN |
175201-64-6 |
Source


|
| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

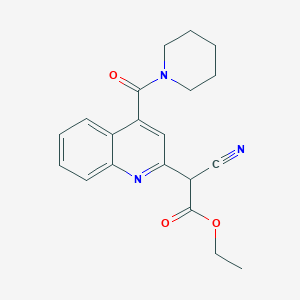
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
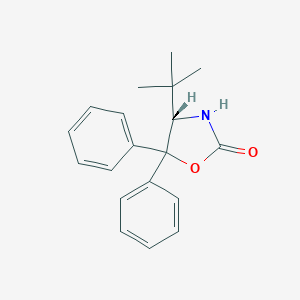
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
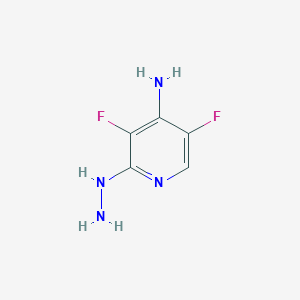
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
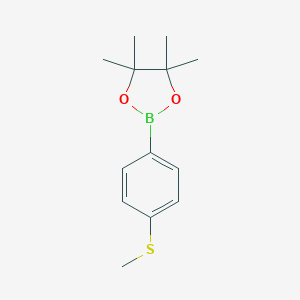
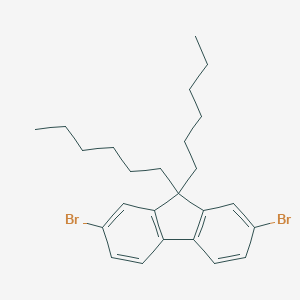
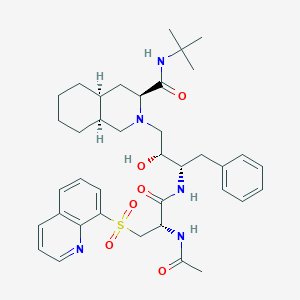
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
